molecular formula C19H15Cl2NO3 B3509903 5-[(2,5-dichlorophenoxy)methyl]-N-methyl-N-phenylfuran-2-carboxamide

5-[(2,5-dichlorophenoxy)methyl]-N-methyl-N-phenylfuran-2-carboxamide

Cat. No.: B3509903
M. Wt: 376.2 g/mol
InChI Key: DOCDQHWUAFHNRM-UHFFFAOYSA-N
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Description

5-[(2,5-dichlorophenoxy)methyl]-N-methyl-N-phenylfuran-2-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a furan ring, a phenyl group, and dichlorophenoxy moiety. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-N-methyl-N-phenylfuran-2-carboxamide typically involves the reaction of 2,5-dichlorophenol with furan-2-carboxylic acid in the presence of a suitable base and a coupling agent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Coupling Agent: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)

    Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental safety.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dichlorophenoxy)methyl]-N-methyl-N-phenylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Halogen atoms in the dichlorophenoxy moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Alcohols or amines

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

5-[(2,5-dichlorophenoxy)methyl]-N-methyl-N-phenylfuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-methyl-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide
  • 5-[(2,4-dichlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furancarboxamide

Uniqueness

5-[(2,5-dichlorophenoxy)methyl]-N-methyl-N-phenylfuran-2-carboxamide is unique due to its specific substitution pattern and the presence of both furan and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-[(2,5-dichlorophenoxy)methyl]-N-methyl-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3/c1-22(14-5-3-2-4-6-14)19(23)17-10-8-15(25-17)12-24-18-11-13(20)7-9-16(18)21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCDQHWUAFHNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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